molecular formula C22H21NO4 B11656473 Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate

Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate

Cat. No.: B11656473
M. Wt: 363.4 g/mol
InChI Key: ZKQJCIYMDRNARZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylcyclohexylidene group, which imparts significant stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with 2,6-dioxo-4-phenylcyclohexylidene, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The phenylcyclohexylidene group plays a crucial role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 4-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]benzoate

InChI

InChI=1S/C22H21NO4/c1-2-27-22(26)16-8-10-18(11-9-16)23-14-19-20(24)12-17(13-21(19)25)15-6-4-3-5-7-15/h3-11,14,17,24H,2,12-13H2,1H3

InChI Key

ZKQJCIYMDRNARZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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